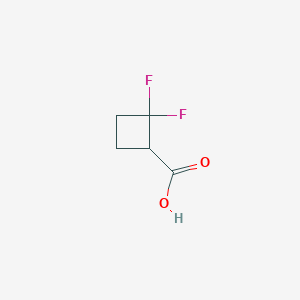

2,2-Difluorocyclobutanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDIFJKUTKENCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150518-74-3 | |

| Record name | 2,2-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2,2-Difluorocyclobutanecarboxylic Acid: A Technical Guide for Medicinal Chemists

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the various fluorinated motifs, the 2,2-difluorocyclobutane unit has emerged as a valuable building block, prized for its ability to impart unique conformational constraints and metabolic stability. This in-depth technical guide provides a comprehensive overview of the synthesis of 2,2-difluorocyclobutanecarboxylic acid, a versatile intermediate for the introduction of this privileged motif.

Strategic Importance in Drug Discovery

The strategic introduction of a gem-difluoro group on a cyclobutane ring can significantly influence a molecule's properties. This substitution can alter pKa, lipophilicity, and solubility, while also enhancing metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the rigid four-membered ring system can lock in specific conformations, potentially leading to improved potency and selectivity through favorable interactions with biological targets.[1] this compound serves as a key precursor, enabling the facile incorporation of this valuable moiety into a diverse range of molecular architectures.

Primary Synthetic Approach: Deoxofluorination of a Cyclobutanone Precursor

A robust and scalable method for the synthesis of this compound and its derivatives involves the deoxofluorination of a suitably protected 2-(hydroxymethyl)cyclobutanone.[2][3][4] This strategy offers an efficient route to previously challenging 2-substituted difluorocyclobutane building blocks.[2][3]

Retrosynthetic Analysis

The general retrosynthetic approach is outlined below. The target carboxylic acid can be accessed from a protected hydroxymethyl derivative, which in turn is synthesized from a cyclobutanone precursor.

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

The following protocol is a representative example based on established literature procedures. [2][3][4] Step 1: Synthesis of O-Protected 2-(hydroxymethyl)cyclobutanone

The synthesis begins with a suitable cyclobutanone precursor bearing a hydroxymethyl group at the 2-position. This hydroxyl group requires protection prior to the fluorination step to prevent side reactions. A common protecting group is the tert-butyldimethylsilyl (TBS) ether.

-

Dissolve 2-(hydroxymethyl)cyclobutanone in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable base, such as imidazole or triethylamine (1.2 equivalents).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the O-protected 2-(hydroxymethyl)cyclobutanone.

Step 2: Deoxofluorination

The key step is the conversion of the ketone to the gem-difluoride using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) or its analogues like MorphDAST are commonly employed for this transformation. [5]

-

Dissolve the O-protected 2-(hydroxymethyl)cyclobutanone in an anhydrous, inert solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add the deoxofluorinating agent (e.g., DAST, 1.5-2.0 equivalents) dropwise.

-

Stir the reaction mixture at low temperature for a specified period, then allow it to slowly warm to room temperature.

-

Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting gem-difluorinated product by column chromatography.

Step 3: Deprotection and Oxidation

The final steps involve the removal of the protecting group and oxidation of the primary alcohol to the carboxylic acid.

-

Dissolve the protected 2-(hydroxymethyl)-2,2-difluorocyclobutane in a suitable solvent such as THF.

-

Add a deprotecting agent, such as tetrabutylammonium fluoride (TBAF), and stir at room temperature until the reaction is complete.

-

Work-up the reaction and purify the resulting 2-(hydroxymethyl)-2,2-difluorocyclobutane.

-

Dissolve the alcohol in a suitable solvent system for oxidation (e.g., a mixture of acetonitrile, carbon tetrachloride, and water).

-

Add sodium periodate followed by a catalytic amount of ruthenium(III) chloride hydrate.

-

Stir the biphasic mixture vigorously until the starting material is consumed.

-

Work-up the reaction by adding water and extracting with an organic solvent.

-

Purify the crude product to yield this compound.

Alternative Synthetic Strategies

While the deoxofluorination of a cyclobutanone precursor is a widely used method, other approaches have also been developed. For instance, a two-step synthesis of this compound from 2-methylfuran difluorocyclobutane has been reported, involving a ruthenium-catalyzed oxidative cleavage. [1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in drug design. The introduction of the gem-difluoro group significantly impacts its acidity and lipophilicity compared to its non-fluorinated and 3,3-difluoro analogues.

| Compound | pKa | logP |

| Cyclobutanecarboxylic acid | ~4.8 | ~1.0 |

| This compound | ~4.2 | ~1.2 |

| 3,3-Difluorocyclobutanecarboxylic acid | ~4.5 | ~1.1 |

Note: The values presented are approximate and can vary depending on the experimental conditions. The data for the fluorinated compounds are based on reported measurements. [2][3] The increased acidity (lower pKa) of the 2,2-difluoro derivative is a direct consequence of the strong electron-withdrawing effect of the fluorine atoms, which stabilizes the carboxylate anion.

Conclusion

The synthesis of this compound is a key enabling technology for the incorporation of the valuable 2,2-difluorocyclobutane motif in drug discovery programs. The deoxofluorination of a cyclobutanone precursor provides a reliable and scalable route to this important building block. The unique physicochemical properties conferred by the gem-difluoro substitution underscore its importance for medicinal chemists seeking to fine-tune the properties of lead compounds.

References

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. Available at: [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2) - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available at: [Link]

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed. Available at: [Link]

Sources

preparation of 2,2-Difluorocyclobutanecarboxylic acid building blocks

An In-depth Technical Guide to the Preparation of 2,2-Difluorocyclobutanecarboxylic Acid Building Blocks

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] The gem-difluorocyclobutane motif, in particular, has emerged as a highly sought-after building block. It serves as a small, polar, yet lipophilic bioisostere that can enhance metabolic stability and binding affinity.[3][4] Its utility is exemplified by its presence in FDA-approved drugs such as Ivosidenib, a testament to its value in drug discovery campaigns.[5] This guide provides an in-depth technical overview of the principal synthetic strategies for preparing this compound, a key intermediate for accessing this valuable scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the 2,2-Difluorocyclobutane Moiety

The substitution of hydrogen atoms or entire functional groups with fluorine can profoundly impact a molecule's profile. The high electronegativity of fluorine can alter pKa, influence molecular conformation, and block sites of metabolic oxidation.[2] The gem-difluoromethylene group (CF₂) is particularly noteworthy as a bioisosteric replacement for a carbonyl group or other polar functionalities, offering steric similarity while introducing unique electronic properties.

The cyclobutane ring provides a rigid, three-dimensional framework that is more conformationally constrained than acyclic chains.[6] When combined, the 2,2-difluorocyclobutane scaffold offers a unique constellation of properties:

-

Modulated Lipophilicity: The CF₂ group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]

-

Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, reducing metabolic degradation and prolonging a drug's half-life.

-

Enhanced Binding: The polarized C-F bonds can participate in favorable dipole-dipole interactions and hydrogen bonds with biological targets, potentially increasing binding affinity and potency.

This guide focuses on the synthesis of this compound, a versatile building block that allows for the straightforward incorporation of the difluorocyclobutane motif into larger, more complex molecules via standard amide coupling or other derivatizations.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be broadly approached via two primary strategies: the direct fluorination of a pre-existing cyclobutane core or the construction of the four-membered ring through cycloaddition reactions.

Strategy 1: Deoxofluorination of Cyclobutanone Precursors

This is arguably the most direct and widely employed route. The core principle involves the conversion of a ketone functionality on a cyclobutane ring into a gem-difluoride group using a specialized fluorinating agent.

Causality and Experimental Rationale: The starting material of choice is typically an ester of 2-oxocyclobutanecarboxylic acid. The carboxylic acid must be protected as an ester prior to fluorination. This is a critical step because the acidic proton of a free carboxylic acid would be quenched by the fluorinating reagent, and the hydroxyl group could undergo unwanted side reactions. The ester can be easily hydrolyzed in the final step to yield the target acid.[7]

The key transformation is the deoxofluorination reaction. Reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxofluor, are commonly used in laboratory settings.[8] These are often preferred over the more reactive but highly toxic and corrosive sulfur tetrafluoride (SF₄) gas, which requires specialized handling equipment.[8][9]

The general mechanism involves the activation of the carbonyl oxygen by the sulfur-based reagent, forming an intermediate that is then susceptible to nucleophilic attack by a fluoride ion. A second fluoride attack completes the transformation to the gem-difluoride.[8] Care must be taken to control the reaction conditions, as side reactions such as the formation of vinyl fluorides can occur, particularly with sterically hindered ketones.[8]

Diagram 1: Workflow for Deoxofluorination Strategy.

Experimental Protocol: Deoxofluorination of Ethyl 2-Oxocyclobutanecarboxylate

-

Setup: To a dry, nitrogen-flushed flask equipped with a magnetic stirrer and a dropping funnel, add the starting material, ethyl 2-oxocyclobutanecarboxylate (1.0 eq), dissolved in anhydrous dichloromethane (DCM). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Slowly add Deoxofluor (1.2-1.5 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Ester): Concentrate the filtrate under reduced pressure. Purify the crude ester intermediate by silica gel column chromatography.

-

Hydrolysis: Dissolve the purified ethyl 2,2-difluorocyclobutanecarboxylate in a mixture of ethanol and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).

-

Workup (Acid): Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield this compound. The product can be further purified by crystallization.[10]

Strategy 2: [2+2] Cycloaddition

This strategy builds the four-membered ring from two two-carbon components. It is a powerful method for creating diverse substitution patterns, though controlling stereochemistry and regiochemistry can be a significant challenge.[1][11]

Causality and Experimental Rationale: A common approach involves the reaction of a difluoroalkene, such as 1,1-difluoroethene, with a ketene or ketene equivalent.[11] Ketenes are highly reactive and can undergo thermal [2+2] cycloadditions to form cyclobutanones.[11] The regioselectivity is generally predictable, with the electron-poor carbonyl carbon of the ketene reacting with the most electron-rich atom of the alkene.[11] Alternatively, photochemical [2+2] cycloadditions can be employed, which are excellent for synthesizing strained four-membered rings but require one of the reactants to have a chromophore that can absorb light.[11][12]

This bottom-up approach is elegant but often requires more specialized starting materials and optimization compared to the deoxofluorination of a readily available cyclobutanone.

Diagram 2: Conceptual Path for [2+2] Cycloaddition.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount. The following table summarizes key properties of the target compound. The introduction of the gem-difluoro group at the 2-position significantly impacts electronic properties, which can be observed in pKa and logP measurements when compared to non-fluorinated or 3,3-difluoro analogues.[13][14]

| Property | Value | Reference(s) |

| CAS Number | 1150518-74-3 | [15][16] |

| Molecular Formula | C₅H₆F₂O₂ | [16] |

| Molecular Weight | 136.10 g/mol | [16] |

| Storage Conditions | Sealed in dry, 2-8°C | [16] |

| pKa & logP | Values measured and used for comparison with analogues | [14] |

Standard Characterization Methods:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR will show a characteristic signal for the CF₂ group, and its coupling to adjacent protons in the ¹H NMR provides crucial structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (FT-IR): To identify key functional groups, such as the C=O stretch of the carboxylic acid and the strong C-F bond vibrations.[17]

Conclusion and Future Outlook

The preparation of this compound is a key enabling step for the broader application of this valuable scaffold in drug discovery and materials science. The deoxofluorination of a protected 2-oxocyclobutanecarboxylate remains the most robust and accessible method for gram-scale synthesis. While [2+2] cycloadditions offer alternative routes with potential for high diversity, they often require more intensive methods of development. Recent advances, such as the use of organolanthanum reagents to control reactivity in related systems, highlight the ongoing innovation in fluorination chemistry and strained ring synthesis.[3][4] As the demand for novel, three-dimensional, and metabolically robust building blocks continues to grow, the development of even more efficient, scalable, and stereoselective methods for accessing 2,2-difluorocyclobutane derivatives will remain an area of intense scientific interest.

References

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Ishikura, H., Rojas, J., Begg, C. S., Choi, C., & Bull, J. (2025, August 19). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. American Chemical Society. Retrieved January 5, 2026, from [Link]

-

Ielo, L., Curcio, A., De Luca, L., & Piras, L. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. (n.d.). Spiral. Retrieved January 5, 2026, from [Link]

-

Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025, January 2). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025, December 16). Oreate AI Blog. Retrieved January 5, 2026, from [Link]

-

Synthesis of gem-Difluorocyclopropanes. (2022, September 26). ResearchGate. Retrieved January 5, 2026, from [Link]

-

1.2: Cycloaddition Reactions. (2023, August 1). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024, June 11). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. (2019, April 16). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Sulfur-Based Fluorinating Agents. (2025, December 21). Wordpress. Retrieved January 5, 2026, from [Link]

-

METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. (2019, October 30). European Patent Office. Retrieved January 5, 2026, from [Link]

- Method for preparing difluoroacetic acid. (n.d.). Google Patents.

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. data.epo.org [data.epo.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | 1150518-74-3 [chemicalbook.com]

- 16. chemscene.com [chemscene.com]

- 17. mdpi.com [mdpi.com]

2,2-Difluorocyclobutanecarboxylic acid chemical properties

An In-depth Technical Guide to 2,2-Difluorocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a fluorinated carboxylic acid featuring a strained four-membered ring. The introduction of the gem-difluoro moiety onto the cyclobutane scaffold imparts unique stereoelectronic properties that have garnered significant interest within the fields of medicinal chemistry and materials science. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen or a hydroxyl group, while the gem-difluoro group can act as a non-hydrolyzable surrogate for a carbonyl or a hydrated carbonyl group. This strategic incorporation can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and synthetic considerations for this valuable building block.

Physicochemical and Computational Properties

The defining features of this compound are its low molecular weight and the presence of both hydrogen bond donor and acceptor groups. The gem-difluoro substitution significantly impacts its electronic properties, enhancing the acidity of the carboxylic acid proton compared to its non-fluorinated counterpart.

| Property | Value | Source |

| CAS Number | 1150518-74-3 | [1] |

| Molecular Formula | C₅H₆F₂O₂ | [1] |

| Molecular Weight | 136.10 g/mol | [1] |

| Appearance | White to off-white solid/powder | N/A (Typical) |

| Storage | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1] |

| LogP (Calculated) | 1.1163 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Spectral Analysis

Spectroscopic analysis is essential for the structural confirmation of this compound. While a specific, published spectrum for this exact compound is not available in the provided results, its characteristic spectral features can be reliably predicted based on the spectroscopy of carboxylic acids and fluorinated cycloalkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton spectrum is expected to show complex multiplets for the protons on the cyclobutane ring. The proton alpha to the carboxylic acid (at the C1 position) would likely appear as a multiplet shifted downfield due to the deshielding effect of the adjacent carbonyl group. The protons at the C3 position would also appear as multiplets.

-

¹³C NMR : The carboxyl carbon is anticipated to resonate in the typical downfield region for carboxylic acids (165-185 ppm).[2] The carbon bearing the two fluorine atoms (C2) will exhibit a characteristic triplet due to one-bond C-F coupling. The other ring carbons (C1, C3, and C4) will also show coupling to the fluorine atoms, albeit with smaller coupling constants.

-

¹⁹F NMR : A single resonance is expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent ring protons.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the carboxylic acid functionality.

-

O-H Stretch : A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3][4]

-

C=O Stretch : A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For dimeric, saturated carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[3][4]

-

C-F Stretch : Strong absorptions corresponding to the C-F bond stretches are expected in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 136.10. Derivatization may be employed to improve ionization and fragmentation for analytical methods like LC-MS/MS.[5]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its carboxylic acid group, which serves as a versatile anchor for synthetic modifications. The difluorocyclobutane ring is generally stable under common reaction conditions.

Reactions of the Carboxylic Acid Group

The carboxylic acid can be readily converted into a variety of other functional groups, making it an ideal building block for introducing the 2,2-difluorocyclobutyl motif into more complex molecules.

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding ester.

-

Amidation : This is one of the most critical reactions in medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form amides. This reaction is fundamental for incorporating the scaffold into potential drug candidates.

-

Acyl Halide Formation : Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the more reactive acyl chloride. This intermediate can then be used in a wide range of nucleophilic acyl substitution reactions, including Friedel-Crafts acylation.[6]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol (2,2-difluorocyclobutyl)methanol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Caption: Key transformations of the carboxylic acid group.

The Role of the gem-Difluoro Group

The gem-difluoro substitution is not merely a passive structural element; it actively modulates the molecule's properties:

-

Increased Acidity : The strong electron-withdrawing inductive effect of the two fluorine atoms stabilizes the conjugate base (carboxylate), thereby increasing the acidity of the carboxylic acid compared to the non-fluorinated cyclobutanecarboxylic acid.[6]

-

Metabolic Stability : The C-F bond is exceptionally strong, and the difluoromethylene group is resistant to metabolic oxidation by cytochrome P450 enzymes. This makes it a valuable motif for blocking sites of metabolism in drug candidates.

-

Conformational Constraint : The cyclobutane ring provides a degree of conformational rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to a target protein and reducing the entropic penalty upon binding.

Synthesis of 2,2-Difluorocyclobutane Scaffolds

While a specific, detailed synthesis for this compound from basic starting materials is not detailed in the provided search results, a general and plausible synthetic approach can be outlined based on established methodologies for constructing fluorinated cyclobutanes. A common strategy involves the [2+2] cycloaddition of a difluorinated alkene with a suitable ketene or ketene equivalent, followed by functional group interconversion.

Representative Synthetic Protocol: Amide Coupling

This protocol details the conversion of the carboxylic acid to an amide, a cornerstone reaction in drug development.

Objective: To synthesize N-benzyl-2,2-difluorocyclobutanecarboxamide.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.05 eq) and DIPEA (1.5 eq) in DCM. Add this solution dropwise to the activated acid mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2,2-difluorocyclobutanecarboxamide.

Caption: Experimental workflow for amide bond formation.

Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate care.

-

Hazards: It is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] Inhalation may cause respiratory irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7]

Conclusion

This compound is a highly valuable synthetic building block, primarily due to the unique combination of a strained cyclobutane ring and a gem-difluoro substitution. Its utility in medicinal chemistry stems from its ability to impart desirable properties such as metabolic stability and conformational rigidity, while the carboxylic acid handle allows for straightforward incorporation into diverse molecular architectures. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic use of such fluorinated motifs is poised to play an increasingly critical role in the development of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Physical Properties of 2,2-Difluorocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into molecular architectures has become a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as altered acidity, enhanced metabolic stability, and modified lipophilicity, offer a powerful tool for fine-tuning the performance of bioactive molecules. Among the diverse array of fluorinated motifs, the gem-difluorocycloalkane framework has garnered significant attention. This guide provides a comprehensive technical overview of the core physical properties of a key member of this class: 2,2-Difluorocyclobutanecarboxylic acid. As a Senior Application Scientist, this document is designed to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in their scientific endeavors.

Molecular Identity and Core Physicochemical Parameters

This compound is a saturated carbocyclic compound characterized by a four-membered ring bearing a gem-dinal difluoro substitution adjacent to a carboxylic acid functional group.

| Property | Value | Source |

| CAS Number | 1150518-74-3 | [1] |

| Molecular Formula | C₅H₆F₂O₂ | [1] |

| Molecular Weight | 136.10 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not explicitly available in reviewed literature | |

| Boiling Point | Data not explicitly available in reviewed literature | |

| pKa | 4.09 ± 0.04 | [3] |

| LogP | 0.74 ± 0.05 | [3] |

| Solubility | Soluble in water. | [4] |

Note on Data Availability: While experimental data for pKa and LogP are available from peer-reviewed literature, specific, experimentally determined melting and boiling points for this compound are not readily found in the public domain as of the last update. Commercial suppliers often provide estimated ranges. For precise applications, experimental determination is recommended.

Acidity (pKa): The Inductive Influence of Gem-Difluorination

The acidity of a carboxylic acid is a critical parameter that governs its ionization state at physiological pH, profoundly impacting its solubility, membrane permeability, and interaction with biological targets. The experimental pKa of this compound has been determined to be 4.09 ± 0.04 [3].

This value is significantly lower than that of its non-fluorinated counterpart, cyclobutanecarboxylic acid, which has a pKa of approximately 4.8. This increase in acidity is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms on the α-carbon. By pulling electron density away from the carboxylic acid group, the gem-difluoro substitution stabilizes the resulting carboxylate anion, thereby facilitating proton dissociation. This modulation of acidity is a key feature exploited in drug design to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Experimental Protocol: Potentiometric Titration for pKa Determination

The determination of pKa is reliably achieved through potentiometric titration. This method involves the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Analyte Solution: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility, to a known concentration (e.g., 0.01 M).

-

Titration Setup: The analyte solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.

Caption: Simplified synthetic pathway to this compound.

Purification is typically achieved through standard techniques such as recrystallization or column chromatography. The purity of the final product should be rigorously assessed using methods like NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) before any physical property measurements are undertaken.

Significance in Drug Discovery and Medicinal Chemistry

The gem-difluorocyclobutane motif is increasingly recognized as a valuable bioisostere in drug design. Its incorporation can lead to improvements in metabolic stability, modulation of pKa, and optimization of lipophilicity, all of which are critical for the development of successful drug candidates.[5][6] The carboxylic acid handle of this compound provides a versatile point of attachment for incorporating this valuable scaffold into a wide range of molecular architectures, making it a key building block for the synthesis of novel therapeutics.

Conclusion

This compound is a fluorinated building block with a unique combination of physical properties that make it highly attractive for applications in medicinal chemistry and materials science. Its increased acidity and moderate lipophilicity, direct consequences of the gem-difluoro substitution, provide a rational basis for its use in the design of molecules with tailored properties. This guide has provided a detailed overview of its key physical parameters and the experimental methodologies for their determination, offering a valuable resource for researchers working at the forefront of chemical innovation.

References

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8567–8578. [Link]

-

Chernykh, A. V., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Glorius, F., et al. (2023). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of FDCA. Retrieved from [Link]

-

Bruker. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

National High Magnetic Field Laboratory. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004812). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]

-

NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Difluoroacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

-

National Institutes of Health. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. PubMed Central. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Retrieved from [Link]

-

NIST. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

-

NMR Shift DB. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. ossila.com [ossila.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,2-DIFLUOROCYCLOPROPANECARBOXYLIC ACID CAS#: 107873-03-0 [m.chemicalbook.com]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

An In-Depth Technical Guide to the NMR Spectroscopy of 2,2-Difluorocyclobutanecarboxylic Acid

The cyclobutane ring, once considered a niche structural motif, has gained significant traction in modern drug discovery. Its rigid, three-dimensional scaffold provides a powerful tool for medicinal chemists to optimize the spatial arrangement of pharmacophoric elements, thereby enhancing binding affinity and selectivity. When coupled with fluorine, the second most electronegative element, the utility of this scaffold is magnified. The introduction of a gem-difluoro group, as seen in this compound, imparts profound effects on a molecule's physicochemical properties, including metabolic stability, lipophilicity, and pKa, making it a highly sought-after building block in the synthesis of novel therapeutics.

Given the critical role of this moiety, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. However, the presence of fluorine introduces complexities into the spectra that require a nuanced understanding for accurate interpretation. This guide provides a detailed exploration of the ¹H, ¹³C, and ¹⁹F NMR spectral features of the 2,2-difluorocyclobutane core, offering researchers a framework for confident characterization.

Pillar 1: ¹H NMR Spectral Analysis - Deciphering Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct multiplets in the aliphatic region, governed by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The cyclobutane ring is not planar and exists in a puckered conformation, leading to different chemical environments for protons on the same carbon atom.

The protons are categorized as follows:

-

H1: The single proton on the carbon bearing the carboxylic acid group (C1).

-

H3 (ax/eq): The two diastereotopic protons on the carbon opposite the carboxyl group (C3).

-

H4 (ax/eq): The two diastereotopic protons on the carbon adjacent to both the carboxyl and difluoro-substituted carbons (C4).

The spectrum is typically complex due to overlapping signals and extensive coupling. The proton at the C1 position (H1) experiences coupling to the adjacent protons at C4. The protons at C3 and C4 are coupled to each other (geminal and vicinal H-H coupling) and, most importantly, to the two fluorine atoms at C2. This H-F coupling, which occurs over two and three bonds (²JHF and ³JHF), is a key diagnostic feature. For the closely related analogue, methyl 2,2-difluorocyclobutanecarboxylate, the protons at the 3- and 4-positions appear as complex multiplets between 2.20 and 2.80 ppm. The methine proton (H1) is shifted further downfield, typically appearing around 3.20 ppm. The conversion of the methyl ester to a carboxylic acid is expected to induce only minor shifts in these proton signals.

Pillar 2: ¹³C NMR Spectral Analysis - The Dominant Influence of Fluorine

The ¹³C NMR spectrum provides the most definitive signature for the 2,2-difluorocyclobutane core, primarily due to the large carbon-fluorine coupling constants.

-

C1 (Carboxylic Carbon): The carbonyl carbon of the carboxylic acid typically appears around 175-180 ppm.

-

C2 (Difluorinated Carbon): This carbon is the most characteristic. Its chemical shift is significantly moved downfield due to the deshielding effect of the two electronegative fluorine atoms, typically appearing in the range of 110-120 ppm. Furthermore, the signal is split into a triplet by the two directly attached fluorine atoms (¹JCF). This one-bond coupling is very large, often in the range of 280-300 Hz.

-

C3 and C4 (Methylene Carbons): These carbons appear in the aliphatic region, typically between 20 and 40 ppm. They also exhibit coupling to the fluorine atoms. C3 will show a triplet due to two-bond coupling (²JCF), while C4 will show a triplet due to three-bond coupling (³JCF). These multi-bond C-F couplings are smaller than ¹JCF, usually in the range of 20-30 Hz.

This pattern of a downfield-shifted triplet with a very large coupling constant is an unmistakable identifier for a CF₂ group.

Pillar 3: ¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment. For this compound, a single signal is expected in the ¹⁹F spectrum, as the two fluorine atoms are chemically equivalent. This signal will be split into a complex multiplet due to coupling with the protons at the C3 and C4 positions. The chemical shift is typically observed in a region characteristic of aliphatic gem-difluorides.

Data Presentation: Summary of Expected NMR Shifts

The following table summarizes the typical NMR data for a 2,2-difluorocyclobutane carboxylate system, based on published data for the methyl ester analogue.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H1 | ~3.20 | m | - |

| H3, H4 | 2.20 - 2.80 | m | - | |

| ¹³C | C=O | ~172 | s | - |

| C1 | ~45 | t | ³JCF ≈ 5-10 Hz | |

| C2 | ~115 | t | ¹JCF ≈ 285 Hz | |

| C3 | ~22 | t | ²JCF ≈ 25 Hz | |

| C4 | ~35 | t | ²JCF ≈ 25 Hz | |

| ¹⁹F | F2 | Varies | m | - |

Note: Data is based on methyl 2,2-difluorocyclobutanecarboxylate as a close proxy. Shifts are solvent-dependent. Multiplicity abbreviations: s (singlet), t (triplet), m (multiplet).

Experimental Protocols: Acquiring High-Fidelity NMR Data

A self-validating protocol is essential for ensuring the accuracy of NMR data for regulatory or publication purposes.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add an internal standard if quantitative analysis is required. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is the standard reference (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the historical standard, though modern instruments often use internal referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow, symmetrical solvent peak shape. This is critical for resolving complex multiplets.

-

-

Data Acquisition:

-

¹H Spectrum: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is typical. Ensure an adequate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). A spectral width of 220-240 ppm is standard. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 1024 or more) and a relaxation delay (D1) of at least 2 seconds are required.

-

¹⁹F Spectrum: Acquire a proton-decoupled or coupled ¹⁹F spectrum. The chemical shift range for fluorine is vast, so a wide spectral width may be necessary initially.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). An HSQC experiment would definitively link each proton signal to its directly attached carbon.

-

Visualization of Key NMR Interactions

The following diagram illustrates the key through-bond J-coupling interactions that define the NMR spectra of this compound.

Caption: Key J-coupling pathways in this compound.

Conclusion

The NMR characterization of this compound is a clear-cut process when the fundamental effects of the fluorine substituents are understood. The ¹H NMR reveals a complex set of multiplets due to extensive H-H and H-F couplings. However, the ¹³C NMR spectrum provides the most unambiguous evidence, highlighted by the downfield-shifted C2 carbon appearing as a triplet with a characteristically large ¹JCF coupling constant (~285 Hz). By employing a systematic approach to data acquisition and interpretation, researchers can confidently verify the structure of this valuable building block, ensuring the integrity of their chemical matter and accelerating the drug development process.

References

-

Ni, C., & Hu, J. (2006). The unique fluorine effects in the [3+2] cycloaddition of 2,2-difluorocyclopropyl methyl ketone with N-tosylhydrazones: a convenient access to 4,4-difluorocyclopent-1-enecarbaldehydes. Chemical Communications, (14), 1535-1537. [Link]

crystal structure of 2,2-Difluorocyclobutanecarboxylic acid derivatives

An In-depth Technical Guide to the Crystal Structure of 2,2-Difluorocyclobutanecarboxylic Acid Derivatives

Authored by a Senior Application Scientist

Foreword: The Emergence of Fluorinated Cyclobutanes in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties.[1] Among the various fluorinated motifs, the gem-difluorinated cyclobutane ring has garnered significant attention. This four-membered carbocycle, adorned with two fluorine atoms on the same carbon, presents a unique conformational profile and electronic character that can profoundly influence a molecule's bioactivity, metabolic stability, and membrane permeability.[1][2] This guide provides an in-depth exploration of the crystal structure of this compound and its derivatives, offering researchers and drug development professionals a comprehensive understanding of their synthesis, solid-state conformation, and intermolecular interactions. By elucidating the principles that govern the three-dimensional architecture of these valuable building blocks, we aim to empower chemists to design next-generation therapeutics with enhanced efficacy and safety profiles.

Part 1: Synthesis of this compound Derivatives

The journey to understanding the crystal structure of any compound begins with its synthesis. The preparation of this compound and its derivatives often involves multi-step sequences, with the introduction of the gem-difluoro moiety being a key challenge.

Synthetic Strategies: A Mechanistic Overview

A prevalent strategy for the synthesis of 2,2-difluorocyclobutyl building blocks involves the deoxofluorination of a corresponding cyclobutanone precursor.[3] This transformation is typically achieved using specialized fluorinating agents. The choice of fluorinating agent and reaction conditions is critical to ensure high yields and minimize side reactions.

Another approach relies on the cycloaddition reactions to form the cyclobutane ring with the fluorine atoms already incorporated in one of the reactants. The specific precursors and reaction pathways can be tailored to achieve the desired substitution pattern on the cyclobutane ring.

The following diagram illustrates a generalized synthetic pathway to this compound, highlighting the key transformations.

Caption: Generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established literature procedures.[4]

Step 1: Oxidation of a Suitable Cyclobutane Precursor

-

Dissolve the starting cyclobutane derivative (e.g., a hydroxymethylcyclobutane) in a suitable organic solvent such as dichloromethane (DCM).

-

Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation system) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous work-up.

-

Purify the resulting cyclobutanone derivative by column chromatography.

Step 2: Gem-Difluorination

-

To a solution of the cyclobutanone derivative in anhydrous DCM, add a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) dropwise at -78 °C under an inert atmosphere.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2,2-difluorocyclobutane intermediate via column chromatography.

Step 3: Carboxylic Acid Formation

-

The final step involves the conversion of a suitable functional group on the cyclobutane ring to a carboxylic acid. This may involve, for example, the hydrolysis of an ester or the oxidation of a primary alcohol or aldehyde.

-

The choice of reagents and conditions will depend on the specific functional group present in the intermediate from Step 2.

-

Following the reaction, the this compound is isolated and purified, typically by crystallization or chromatography.

Part 2: Unveiling the Three-Dimensional Architecture: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the arrangement of molecules in the crystal lattice.

From Powder to Picture: The Crystallographic Workflow

Obtaining a high-quality crystal structure is a meticulous process that requires careful execution of each step.

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common techniques include:

-

Slow evaporation of a solvent from a saturated solution of the compound.

-

Vapor diffusion, where a precipitant vapor is slowly introduced into a solution of the compound.

-

Cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to yield a set of structure factors.

-

Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

-

An initial model of the molecule is built into the electron density map.

-

The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

-

Part 3: Decoding the Crystal Structure: Conformation and Intermolecular Interactions

The crystal structure of a this compound derivative reveals not only the geometry of a single molecule but also how these molecules interact with each other in the solid state.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered conformation to alleviate angle and torsional strain.[5] The degree of puckering is influenced by the substituents on the ring. The introduction of the gem-difluoro group at the 2-position has a significant impact on the ring's conformation.

Conformational Analysis: The Influence of Fluorine

The conformational preferences of the 2,2-difluorocyclobutyl moiety are a result of a delicate balance of steric and electronic effects. The highly electronegative fluorine atoms create a strong dipole moment and can participate in non-covalent interactions. The gauche effect, a stereoelectronic preference for a gauche arrangement of electronegative substituents, can also play a role in determining the favored conformation.[6]

Computational methods, in conjunction with experimental X-ray and NMR data, are often employed to perform a thorough conformational analysis of these systems.[7][8][9]

Intermolecular Interactions: The Architects of the Crystal Lattice

In the solid state, molecules of this compound derivatives are held together by a network of intermolecular interactions.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the crystal structures of these compounds, it is common to observe strong O-H···O hydrogen bonds, often leading to the formation of dimers or catemeric chains.[10]

-

The Role of Organic Fluorine: The carbon-fluorine bond can participate in a variety of weak intermolecular interactions, including C-H···F and C-F···C=O interactions.[10][11] While individually weak, the cumulative effect of these interactions can significantly influence the crystal packing.

-

Other Non-covalent Interactions: Van der Waals forces and dipole-dipole interactions also contribute to the overall stability of the crystal lattice.

The interplay of these interactions dictates the final crystal packing arrangement, which can in turn influence physical properties such as melting point, solubility, and bioavailability.

Caption: Key intermolecular interactions in the crystal packing of this compound derivatives.

Tabulated Crystallographic Data

The following table presents representative crystallographic data that would be obtained from a single-crystal X-ray diffraction study of a hypothetical this compound derivative.

| Parameter | Typical Value Range | Significance |

| Bond Lengths (Å) | ||

| C-F | 1.34 - 1.38 | Reflects the strong, partially ionic character of the bond. |

| C-C (ring) | 1.54 - 1.58 | Longer than in acyclic alkanes due to ring strain.[2] |

| C=O | 1.20 - 1.23 | Typical double bond length. |

| C-OH | 1.30 - 1.34 | Shorter than a typical C-O single bond due to resonance. |

| Bond Angles (°) ** | ||

| F-C-F | ~105 | Smaller than the ideal tetrahedral angle. |

| C-C-C (ring) | ~88 | indicative of significant angle strain.[5] |

| Torsion Angles (°) ** | ||

| Ring Puckering Angle | Variable | Defines the specific puckered conformation of the cyclobutane ring. |

| Hydrogen Bond Geometry | ||

| O-H···O distance (Å) | 2.5 - 2.8 | Indicates strong hydrogen bonding. |

| O-H···O angle (°) | 160 - 180 | Linearity suggests a strong hydrogen bond. |

Part 4: Implications for Drug Design and Development

A thorough understanding of the crystal structure of this compound derivatives provides invaluable insights for drug design.

-

Structure-Activity Relationships (SAR): The precise knowledge of the three-dimensional arrangement of functional groups allows for a more rational approach to SAR studies. The conformational rigidity of the cyclobutane scaffold can be exploited to lock a molecule into a bioactive conformation.

-

Physicochemical Properties: The gem-difluoro group significantly impacts the electronic properties of the molecule, lowering the pKa of the carboxylic acid compared to its non-fluorinated analog.[3][4] This can have a profound effect on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to engage in crystal engineering to obtain different polymorphs with optimized properties, such as improved solubility or stability.[12]

The 2,2-difluorocyclobutyl moiety has been successfully incorporated into drug candidates to enhance their pharmacological profiles, for example, as a bioisostere for other chemical groups.[13]

Conclusion

The crystal structure of this compound derivatives offers a fascinating glimpse into the interplay of strain, stereoelectronics, and intermolecular forces. This guide has provided a comprehensive overview, from synthesis to structural analysis, equipping researchers with the foundational knowledge to harness the unique properties of these fluorinated building blocks in the pursuit of novel therapeutics. The continued exploration of the solid-state chemistry of these compounds will undoubtedly fuel further innovation in the field of drug discovery.

References

-

Murray-Rust, P., Stallings, W. C., Monti, C. T., Preston, R. K., & Glusker, J. P. (n.d.). Intermolecular interactions of the carbon-fluorine bond: the crystallographic environment of fluorinated carboxylic acids and related structures. Journal of the American Chemical Society. [Link]

-

Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

-

(n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... ResearchGate. [Link]

-

Grygorenko, O., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13). [Link]

-

(n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. [Link]

-

(n.d.). Molecular interactions in short-chain perfluoroalkyl carboxylic acids and aqueous solutions. Knowledge UChicago. [Link]

-

(n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. MDPI. [Link]

-

(n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

(n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]

-

(n.d.). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. [Link]

-

Lou, J., et al. (n.d.). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]

-

(n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

-

Chernykh, A. V., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

-

(2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

(2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

(n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

(2019). Conformational analysis of 1,2-difluoroethane. YouTube. [Link]

-

(n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. PubMed Central. [Link]

-

Bezoari, M. D. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Conformational Analysis of 2,2-Difluorocyclobutanecarboxylic Acid

Abstract

The introduction of fluorine atoms into small organic molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. The rigid, yet conformationally dynamic, cyclobutane scaffold, when substituted with fluorine, presents a fascinating case study in stereoelectronic effects and conformational control. This technical guide provides a comprehensive exploration of the conformational landscape of 2,2-difluorocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will delve into the theoretical underpinnings of cyclobutane ring puckering, the profound influence of gem-difluoro substitution, and the interplay with the carboxylic acid moiety. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental and computational workflows required for a thorough conformational analysis.

Introduction: The Significance of Conformational Analysis in Fluorinated Scaffolds

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical component of rational drug design. Fluorinated cyclobutanes are of particular interest due to the unique properties conferred by the fluorine atoms, including altered metabolic stability, pKa modulation, and the ability to form specific interactions with biological targets.[1] The rigid cyclobutane ring serves to limit the conformational freedom of a molecule, which can be advantageous in locking in a bioactive conformation.[1]

This compound represents a key building block where the interplay of several structural features dictates its conformational preferences. The inherent ring strain of the cyclobutane core, the puckered nature of the ring, the stereoelectronic effects of the gem-difluoro group, and the orientation of the carboxylic acid substituent all contribute to a complex potential energy surface. Understanding the relative energies of the different accessible conformers and the barriers to their interconversion is paramount for predicting molecular shape, dipole moment, and ultimately, how the molecule will interact with its biological target.

Theoretical Foundations: Puckering and Substituent Effects in Cyclobutanes

Unlike the planar representation often used in 2D drawings, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process where the ring rapidly inverts between two equivalent puckered forms. The degree of puckering is defined by a puckering angle, and the energy barrier to this inversion is relatively low.[3]

The introduction of substituents on the cyclobutane ring has a profound effect on its conformational preferences. Substituents can occupy either axial or equatorial positions in the puckered ring, and their relative steric and electronic demands will favor certain conformations over others. In the case of this compound, the gem-difluoro substitution at the 2-position and the carboxylic acid at the 1-position are the key determinants of the conformational landscape.

The highly electronegative fluorine atoms introduce strong dipole moments and can participate in hyperconjugative interactions. The gem-difluoro group is expected to influence the puckering of the cyclobutane ring and the rotational preference of the carboxylic acid group.

Experimental Determination of Conformation

A combination of experimental techniques is essential for a comprehensive understanding of a molecule's conformational behavior. While X-ray crystallography provides a static picture of the conformation in the solid state, NMR spectroscopy offers insights into the dynamic conformational equilibria in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4] By analyzing chemical shifts, coupling constants (both homonuclear and heteronuclear), and Nuclear Overhauser Effect (NOE) data, one can deduce dihedral angles, interatomic distances, and the relative populations of different conformers.

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all highly informative. The analysis of proton-proton coupling constants can provide information about the puckering of the cyclobutane ring. Furthermore, fluorine-proton and fluorine-carbon coupling constants are sensitive to the dihedral angles between these nuclei and can thus be used to define the orientation of the substituents.

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to assess purity and obtain initial chemical shift and coupling constant information.

-

Acquire a 1D ¹³C{¹H} NMR spectrum to identify the carbon resonances.

-

Acquire a 1D ¹⁹F{¹H} NMR spectrum to observe the fluorine signals.

-

Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to assign all proton and carbon signals unambiguously.

-

To probe through-space interactions and determine relative stereochemistry, acquire a 2D NOESY or ROESY spectrum.

-

-

Data Analysis:

-

Measure the vicinal proton-proton coupling constants (³JHH) from the 1D ¹H NMR spectrum. These values can be related to the dihedral angles using the Karplus equation, providing insight into the ring puckering.

-

Analyze the through-space correlations in the NOESY/ROESY spectrum to identify protons that are close in space, which helps to define the overall molecular conformation.

-

Compare the experimental NMR data with data calculated for different computationally-derived low-energy conformers to determine the predominant conformation(s) in solution.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles. While the solid-state conformation may not always be the most prevalent in solution, it represents a low-energy state and provides an invaluable reference point for computational and NMR studies.

While a crystal structure for this compound itself is not publicly available, a study by Chernykh et al. reported the X-ray crystallographic analysis of the related 2,2- and 3,3-difluorocyclobutanamines.[5] The analysis of these structures provides crucial experimental data on the puckering of the 2,2-difluorocyclobutane ring system, which can be reasonably extrapolated to the carboxylic acid derivative.

-

Crystal Growth:

-

Obtain high-purity this compound.

-

Screen a variety of solvents and solvent combinations for crystallization. Slow evaporation of a saturated solution is a common and effective method.

-

Place a small, clean vial containing the saturated solution in a vibration-free environment and allow the solvent to evaporate slowly over several days.

-

-

Crystal Selection and Mounting:

-

Identify a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Carefully mount the crystal on a goniometer head using a cryoprotectant if necessary.

-

-

Data Collection:

-

Mount the crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-